A-Z Guide to the Synthesis of 1,3-Thiazinane-2-thione: A Robust Two-Step Protocol from 3-Amino-1-propanol
A-Z Guide to the Synthesis of 1,3-Thiazinane-2-thione: A Robust Two-Step Protocol from 3-Amino-1-propanol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,3-thiazinane-2-thione, a valuable heterocyclic scaffold in medicinal and agricultural chemistry.[1] The synthesis commences from the readily available starting material, 3-amino-1-propanol. We detail a robust and scalable two-step synthetic strategy that circumvents the challenge of a poor hydroxyl leaving group by first activating the substrate via sulfation, followed by a base-mediated cyclization with carbon disulfide. This document furnishes a complete, step-by-step experimental protocol, a thorough mechanistic explanation, and critical safety considerations. All quantitative data and workflows are summarized in clear tables and diagrams to ensure reproducibility and facilitate adoption by researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The 1,3-thiazinane-2-thione core is a six-membered heterocyclic structure containing an endocyclic dithiocarbamate group.[2] This moiety is of significant interest in drug discovery and organic synthesis due to its versatile chemical reactivity and presence in various biologically active compounds.[1] The direct synthesis from 3-amino-1-propanol and carbon disulfide presents a significant mechanistic hurdle: the intramolecular displacement of a hydroxyl group, which is a notoriously poor leaving group.
To overcome this, the presented protocol, adapted from a validated procedure in Organic Syntheses, employs a highly effective two-step strategy[3]:
-
Activation: The 3-amino-1-propanol is first reacted with chlorosulfonic acid. This reaction selectively transforms the hydroxyl group into a sulfate ester. The amino group is concurrently protonated, yielding the stable zwitterionic intermediate, 3-ammoniopropylsulfate. This sulfate moiety is an excellent leaving group, priming the molecule for cyclization.
-
Dithiocarbamate Formation and Cyclization: The 3-ammoniopropylsulfate intermediate is then treated with carbon disulfide in the presence of a strong base (potassium hydroxide). The base facilitates the formation of a dithiocarbamate anion, which acts as a potent intramolecular nucleophile. This nucleophile readily displaces the sulfate group via an SN2 reaction to forge the six-membered ring, yielding the target 1,3-thiazinane-2-thione.[3][4]
This strategic approach ensures a high-yielding and clean reaction, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Reaction Mechanism
The overall transformation is logically dissected into two distinct phases: activation and cyclization. The causality behind this sequence is rooted in converting a thermodynamically unfavorable step (hydroxyl displacement) into a highly favorable intramolecular SN2 reaction.[5]
Step A: Activation via Sulfation
The synthesis begins with the controlled addition of chlorosulfonic acid to a solution of 3-amino-1-propanol. The primary alcohol attacks the electrophilic sulfur atom of chlorosulfonic acid, displacing a chloride ion. Simultaneously, the basic amino group is protonated, leading to the formation of the zwitterionic intermediate, 3-ammoniopropylsulfate. This crystalline solid is easily isolated by filtration.
Step B: Dithiocarbamate Formation and Intramolecular Cyclization
The 3-ammoniopropylsulfate is then subjected to carbon disulfide and potassium hydroxide. The base performs two crucial roles: it deprotonates the ammonium group, liberating the primary amine, and provides the alkaline medium for the amine to attack carbon disulfide, forming a potassium dithiocarbamate intermediate. The highly nucleophilic thiolate anion of this intermediate then executes a backside attack on the carbon atom bearing the sulfate group, which is an excellent leaving group. This intramolecular SN2 cyclization efficiently forms the stable 1,3-thiazinane-2-thione ring.[6]
Detailed Experimental Protocol
This protocol is based on the robust and verified procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[3]
Reagents and Materials
| Reagent/Material | Grade | M.W. | Quantity | Moles | Equiv. | Suggested Supplier |
| Step A | ||||||
| 3-Amino-1-propanol | 99% | 75.11 | 11.5 mL (11.27 g) | 150 mmol | 1.0 | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 35 mL | - | - | Acros Organics |
| Chlorosulfonic Acid | 99% | 116.52 | 10.5 mL (17.5 g) | 159 mmol | 1.06 | Acros Organics |
| Methanol | ACS Grade | 32.04 | ~105 mL | - | - | Fisher Scientific |
| Step B | ||||||
| 3-Ammoniopropylsulfate | Product of Step A | 155.17 | 18.70 g | 121 mmol | 1.0 | - |
| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | 76.14 | 9.6 mL (12.18 g) | 160 mmol | 1.3 | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | beads, 85% | 56.11 | 14.84 g | 225 mmol | ~2.2 | Sigma-Aldrich |
| Ethanol | Absolute | 46.07 | 15 mL | - | - | Acros Organics |
| Water | Deionized | 18.02 | 50 mL | - | - | - |
| Dichloromethane (DCM) | ACS Grade | 84.93 | ~250 mL | - | - | Fisher Scientific |
| Ammonium Chloride (NH₄Cl) | Saturated Solution | 53.49 | 25 mL | - | - | - |
Step-by-Step Methodology
Step A: Synthesis of 3-Ammoniopropylsulfate
-
Setup: Equip an oven-dried 100 mL round-bottomed flask with a magnetic stir bar. Add 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).
-
Cooling: Immerse the flask in an ice/water bath and stir the solution for 5 minutes.
-
Addition of Chlorosulfonic Acid: Charge a 50 mL pressure-equalizing addition funnel with chlorosulfonic acid (10.5 mL, 159 mmol). Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.[7][8] This operation must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9] Add the acid dropwise to the stirred solution over 30 minutes. A white precipitate will form.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Isolation: Filter the resulting white slurry through a Büchner funnel. Wash the collected solid sequentially with methanol (25 mL, then 40 mL, then 2 x 20 mL), triturating with a spatula to break up any lumps.
-
Drying: Dry the white solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (expect ~20.7 g, 89% yield) as a fine white powder.[3]
Step B: Synthesis of 1,3-Thiazinane-2-thione
-
Setup: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-ammoniopropylsulfate (18.70 g, 121 mmol), absolute ethanol (15 mL), and carbon disulfide (9.6 mL, 160 mmol). Caution: Carbon disulfide is extremely flammable, volatile, and toxic.[10][11] All operations must be conducted in a fume hood, away from ignition sources, using grounded equipment to prevent static discharge.[12][13]
-
Base Preparation: In a separate flask, dissolve potassium hydroxide beads (14.84 g) in a 1:1 mixture of ethanol/water (100 mL). Transfer this solution to a 250 mL pressure-equalizing addition funnel.
-
Reaction: Attach the addition funnel to the reaction flask, purge the system with nitrogen, and add the KOH solution dropwise over 30 minutes at room temperature. The solution will turn yellow.
-
Reflux: Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0 °C in an ice bath for 15 minutes to maximize the precipitation of a fluffy white solid.
-
Workup: Filter the mixture and wash the collected solid with cold water (2 x 40 mL). Transfer the filtrate to a separatory funnel and extract with dichloromethane (DCM, 4 x 40 mL). Wash the combined organic extracts with water (40 mL) and saturated NH₄Cl solution (25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethyl acetate/hexanes to yield 1,3-thiazinane-2-thione as a white crystalline solid (expect ~11.8 g, 73% yield).[3]
Workflow and Data Analysis
A systematic workflow is critical for the successful execution of this synthesis. The process involves sequential reactions, isolations, and purifications, each requiring careful attention to detail.
Expected Results and Characterization
The protocol is designed to be high-yielding and produce a product of high purity after recrystallization.
| Compound | Step | Expected Yield | Purity | Appearance | M.P. (°C) |
| 3-Ammoniopropylsulfate | A | ~89% | >97% | Fine white powder | 265-268 (dec.) |
| 1,3-Thiazinane-2-thione | B | ~73% | >98% | White crystalline solid | 113-115 |
Data sourced from Kennington et al., Org. Synth. 2021.[3]
Product Validation: The identity and purity of the final product, 1,3-thiazinane-2-thione, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the cyclic structure.
-
¹³C NMR: To verify the number and type of carbon atoms, including the characteristic thione carbon (C=S).
-
Mass Spectrometry: To confirm the molecular weight (133.24 g/mol ).
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
This technical guide outlines a validated and highly efficient two-step synthesis of 1,3-thiazinane-2-thione from 3-amino-1-propanol. By employing a strategy of hydroxyl group activation via sulfation followed by a base-mediated dithiocarbamate cyclization, this method overcomes the inherent challenge of displacing a poor leaving group. The detailed protocol, mechanistic insights, and clear workflow diagrams provide researchers with a reliable and scalable route to this important heterocyclic building block, empowering further research and development in the chemical and pharmaceutical sciences.
References
-
Kennington, S. C. D.; Galeote, O.; Mellado-Hidalgo, M.; Romea, P.; Urpí, F. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Org. Synth.2021 , 98, 374-390. [Link]
-
Veolia North America. Chlorosulfonic Acid Safety and Handling. [Link]
-
ChemTrack.org. Chlorosulfonic Acid Safety Guideline. [Link]
-
Airgas. Safety Data Sheet: Carbon Disulfide. 2022 . [Link]
-
Atul Ltd. Technical Data Sheet: Chlorosulfonic acid. [Link]
-
Loba Chemie. Safety Data Sheet: CHLOROSULFONIC ACID FOR SYNTHESIS. 2019 . [Link]
-
Chemtrade Logistics Inc. Safety Data Sheet: Carbon Disulfide. 2017 . [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC): CARBON DISULFIDE. [Link]
-
State of New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
-
El-Sayed, M. S.; Al-Majid, A. M.; Barakat, A. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2020 , 25(22), 5610. [Link]
-
Concellón, C.; Concellón, J. M.; García-Granda, S.; Díaz, M. R. Synthesis of S-and N-Functionalized Dithiocarbamates from Cyclic Sulfates. J. Org. Chem.2006 , 71(11), 4382-4385. [Link]
-
Ruijter, E.; Scheffelaar, R.; Orru, R. V. A. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules2012 , 17(2), 1675-1688. [Link]
-
Ottersbach, P. A.; Elsinghorst, P. W.; Häcker, H.-G.; Gütschow, M. Direct Formation of Ring-Fused 1,3-thiazine-2,4-dithiones From Aromatic O-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Org. Lett.2010 , 12(16), 3662-3665. [Link]
-
Morja, M.; Viradiya, R. H.; Chikhalia, K. H. Synthesis of 1,3‐benzothiazine‐2‐thiones via MCR of CS2, allylamines, and 2‐fluoro‐5‐nitrobenzaldehyde. ResearchGate, 2019 . [Link]
-
Simerpreet; Cannoo Singh, D. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore2013 , 4(2), 52-64. [Link]
- CN1451652A - Process for preparing 3-amino propane sulfonic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763408, 1,3-Thiazinane-2-thione. [Link]
-
Khatale, P. N.; Sivakumar, T.; Mahajan, N. S.; Kature, D. V. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry2013 , 22, 417-422. [Link]
-
The Organic Chemistry Tutor. SN2 Intramolecular Reactions. YouTube, 2023 . [Link]
- US5723645A - Method for preparing 3-aminopropane phosphoric acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. [Link]
-
Ashenhurst, J. Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry, 2011 . [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [diposit.ub.edu]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 8. atul.co.in [atul.co.in]
- 9. chemtrack.org [chemtrack.org]
- 10. airgas.com [airgas.com]
- 11. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemtradelogistics.com [chemtradelogistics.com]
- 13. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
